molecular formula C9H7NO2S B13000634 Methyl benzo[d]isothiazole-6-carboxylate

Methyl benzo[d]isothiazole-6-carboxylate

Cat. No.: B13000634
M. Wt: 193.22 g/mol
InChI Key: JZHQODHZJHUKDA-UHFFFAOYSA-N
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Description

Methyl benzo[d]isothiazole-6-carboxylate is a heterocyclic compound that contains a benzene ring fused to an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazoles, including methyl benzo[d]isothiazole-6-carboxylate, can be achieved through several methods. One common approach involves the cyclization of ortho-aminothiophenol derivatives with carbon disulfide, followed by oxidation . Another method includes the reaction of ortho-haloanilines with sulfur sources under basic conditions . These reactions typically require specific catalysts and solvents to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl benzo[d]isothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings .

Scientific Research Applications

Methyl benzo[d]isothiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl benzo[d]isothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl benzo[d]isothiazole-6-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl 1,2-benzothiazole-6-carboxylate

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-7-5-10-13-8(7)4-6/h2-5H,1H3

InChI Key

JZHQODHZJHUKDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=NS2

Origin of Product

United States

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